5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, and the introduction of the oxadiazole ring in later steps. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring attached to an oxadiazole ring via a methylene bridge that bears an additional hydroxyl group . The presence of these heterocycles may confer unique chemical properties to the compound .Chemical Reactions Analysis
As a compound containing multiple heterocycles, this molecule could participate in various chemical reactions. The reactivity of the compound would be influenced by factors such as the electron density and steric hindrance at different positions in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the heterocyclic rings could impact its solubility, reactivity, and other properties .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds featuring oxadiazole and azetidinone moieties have been synthesized and assessed for their biological activities. For instance, certain derivatives have exhibited significant antibacterial and radical scavenging activities, with one compound displaying potent activity against Mycobacterium tuberculosis. Moreover, methoxy derivatives among these compounds have shown remarkable cytotoxic activity against various tumor cell lines, alongside strong ferrous ions reducing antioxidant power (Vaijinath A. Verma et al., 2019).
Antituberculosis and Anticancer Effects
Research on oxadiazole and azetidinone derivatives has also highlighted their potential in treating tuberculosis and cancer. Specific derivatives have been identified with tuberculostatic activity, where the minimum inhibiting concentrations were found to be within the range of 25 - 100 mg/ml, indicating their potential as therapeutic agents against tuberculosis (H. Foks et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(azetidin-3-yloxymethyl)-3-cyclopropyl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(14-12-9)5-13-7-3-10-4-7;/h6-7,10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIWHAAJUAFWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)COC3CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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